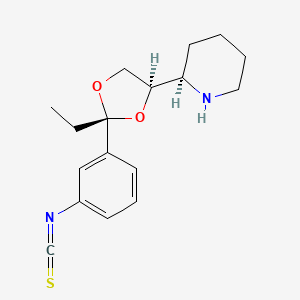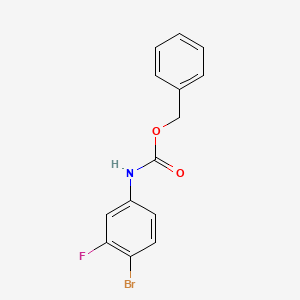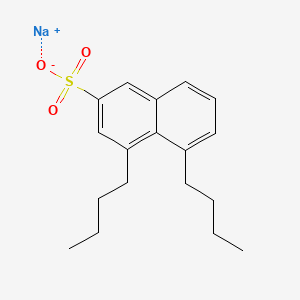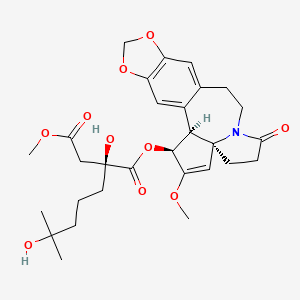
PEPTIDE F9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Peptide F9 can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a resin-bound peptide chain. The process typically employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the amino group during the coupling reactions . The synthesis involves:
- Deprotection of the Fmoc group using a base such as piperidine.
- Coupling of the next amino acid using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition of these steps until the desired peptide sequence is obtained.
- Cleavage of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding Factor IX is inserted into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host cells express the protein, which is subsequently purified using techniques like affinity chromatography and ion-exchange chromatography .
化学反応の分析
Types of Reactions
Peptide F9 undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is crucial for the protein’s structural stability.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with non-natural amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or air oxidation under controlled conditions.
Reduction: Carried out using reducing agents like DTT or β-mercaptoethanol.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Generation of reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid residues.
科学的研究の応用
Peptide F9 has numerous applications in scientific research, including:
Chemistry: Used as a model system to study protein folding, stability, and interactions.
Biology: Investigated for its role in blood coagulation and related disorders such as Hemophilia B.
Medicine: Employed in the development of therapeutic agents for treating coagulation disorders.
Industry: Utilized in the production of diagnostic reagents and as a standard in coagulation assays.
作用機序
Peptide F9 exerts its effects by participating in the intrinsic pathway of blood coagulation. It is activated by Factor XIa, which cleaves the activation peptide, generating a heavy chain and a light chain held together by disulfide bonds. The activated Factor IX (Factor IXa) then interacts with calcium ions, phospholipids, and Factor VIIIa to activate Factor X, leading to the formation of thrombin and ultimately a fibrin clot .
類似化合物との比較
Similar Compounds
Coagulation Factor VIII: Another vitamin K-dependent protein involved in the coagulation cascade, but it acts as a cofactor for Factor IXa.
Coagulation Factor X: Activated by Factor IXa and Factor VIIIa, it plays a direct role in converting prothrombin to thrombin.
Coagulation Factor VII: Initiates the extrinsic pathway of blood coagulation by activating Factor X.
Uniqueness of Peptide F9
This compound is unique due to its specific role in the intrinsic pathway of blood coagulation and its dependence on vitamin K for activation. Unlike other coagulation factors, Factor IX deficiency leads to Hemophilia B, a distinct clinical condition .
特性
CAS番号 |
117609-40-2 |
|---|---|
分子式 |
C110H175N31O27S2 |
分子量 |
2427.92 |
InChI |
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
InChIキー |
HEQUMMZYKCANDX-UXUBFTNCSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
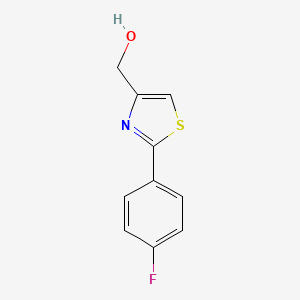
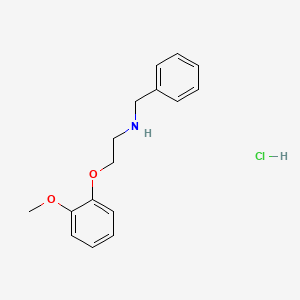

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
